Cas no 19302-16-0 (N-(1-Phenylethyl)propan-2-amine)

N-(1-Phenylethyl)propan-2-amine Chemical and Physical Properties
Names and Identifiers
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- N-(1-Phenylethyl)propan-2-amine
- (R)-N-(1-phenylethyl)propan-2-amine hydrochloride
- N-isopropyl-(+/-)-α-methylbenzylamine
- (R,S)-N-(1-Phenylethyl)propan-2-amine
- alpha-(Isopropylamino)ethylbenzene
- alpha-Methyl-N-(1-methylethyl)benzenemethanamine
- N-Isopropyl-1-phenylethylamine
- (R)-N-(1-phenylethyl)propan-2-amine
- CS-0312298
- AKOS000228626
- 19302-16-0
- DB-032348
- SCHEMBL278474
- MFCD01862156
- EN300-162761
- L10160
- (R)-N-(1-Phenylethyl)-2-propanamine
- N-isopropyl-(+/-)-alpha-methylbenzylamine
- (1-phenylethyl)(propan-2-yl)amine
- AKOS016842423
- DTXSID10396683
- SY308018
- 87861-38-9
-
- MDL: MFCD00463431
- Inchi: InChI=1S/C11H17N/c1-9(2)12-10(3)11-7-5-4-6-8-11/h4-10,12H,1-3H3
- InChI Key: QFUIZDLZUZDWJH-UHFFFAOYSA-N
- SMILES: CC(C)NC(C)C1=CC=CC=C1
Computed Properties
- Exact Mass: 163.13621
- Monoisotopic Mass: 163.136
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12A^2
- XLogP3: 2.5
Experimental Properties
- Density: 0.898
- Boiling Point: 215 ºC
- Flash Point: 77 ºC
- PSA: 12.03
N-(1-Phenylethyl)propan-2-amine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(1-Phenylethyl)propan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019113689-1g |
N-(1-Phenylethyl)propan-2-amine |
19302-16-0 | 95% | 1g |
$293.76 | 2023-09-02 | |
TRC | B521795-500mg |
N-(1-phenylethyl)propan-2-amine |
19302-16-0 | 500mg |
$ 115.00 | 2022-06-07 | ||
Enamine | EN300-162761-0.05g |
(1-phenylethyl)(propan-2-yl)amine |
19302-16-0 | 95% | 0.05g |
$43.0 | 2023-06-08 | |
Aaron | AR00746G-100mg |
(R)-N-(1-phenylethyl)propan-2-amine |
19302-16-0 | 95% | 100mg |
$115.00 | 2023-12-14 | |
Enamine | EN300-162761-1000mg |
(1-phenylethyl)(propan-2-yl)amine |
19302-16-0 | 95.0% | 1000mg |
$187.0 | 2023-09-22 | |
Enamine | EN300-162761-2500mg |
(1-phenylethyl)(propan-2-yl)amine |
19302-16-0 | 95.0% | 2500mg |
$313.0 | 2023-09-22 | |
Enamine | EN300-162761-10000mg |
(1-phenylethyl)(propan-2-yl)amine |
19302-16-0 | 95.0% | 10000mg |
$943.0 | 2023-09-22 | |
1PlusChem | 1P0073Y4-500mg |
(R)-N-(1-phenylethyl)propan-2-amine |
19302-16-0 | 95% | 500mg |
$236.00 | 2024-06-17 | |
Aaron | AR00746G-250mg |
(R)-N-(1-phenylethyl)propan-2-amine |
19302-16-0 | 95% | 250mg |
$152.00 | 2025-01-23 | |
Enamine | EN300-162761-500mg |
(1-phenylethyl)(propan-2-yl)amine |
19302-16-0 | 95.0% | 500mg |
$146.0 | 2023-09-22 |
N-(1-Phenylethyl)propan-2-amine Related Literature
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W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417
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Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
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Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
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Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
Additional information on N-(1-Phenylethyl)propan-2-amine
N-(1-Phenylethyl)propan-2-amine: A Comprehensive Overview
N-(1-Phenylethyl)propan-2-amine, also known by its CAS number 19302-16-0, is a chemical compound that has garnered significant attention in various scientific and industrial applications. This compound, classified as an amine derivative, exhibits unique properties that make it valuable in fields such as pharmaceuticals, agrochemicals, and materials science. Recent advancements in synthetic chemistry have further enhanced our understanding of its potential applications and mechanisms of action.
The structure of N-(1-Phenylethyl)propan-2-amine consists of a propaneamine backbone with a phenethyl group attached to the nitrogen atom. This substitution pattern imparts distinctive electronic and steric properties to the molecule, influencing its reactivity and biological activity. Researchers have explored its role as a building block in organic synthesis, particularly in the construction of complex molecules with therapeutic potential.
Recent studies have highlighted the importance of N-(1-Phenylethyl)propan-2-amine in drug discovery. Its ability to act as a chiral auxiliary has been leveraged in asymmetric synthesis, enabling the production of enantiomerically pure compounds. This capability is crucial in the development of pharmaceutical agents, where stereochemistry plays a pivotal role in efficacy and safety.
In the context of agrochemicals, N-(1-Phenylethyl)propan-2-amine has been investigated for its potential as a plant growth regulator. Experimental data suggest that it can modulate plant hormone signaling pathways, offering a novel approach to enhance crop yield and resilience against environmental stressors. These findings underscore its versatility across different domains of applied science.
The synthesis of N-(1-Phenylethyl)propan-2-amine has also been optimized through green chemistry principles. Recent methodologies emphasize the use of catalytic systems and sustainable reagents to minimize environmental impact. Such approaches align with global efforts to promote eco-friendly chemical manufacturing practices.
Moreover, computational studies have provided deeper insights into the electronic structure and reactivity of N-(1-Phenylethyl)propan-2-amines. Advanced quantum mechanical calculations have revealed key interactions that govern its participation in various chemical reactions, paving the way for predictive modeling in drug design.
In conclusion, N-(1-Phenylethyl)propan-2-amines represent a versatile class of compounds with diverse applications. Ongoing research continues to unlock new possibilities for their use in medicine, agriculture, and materials science. As our understanding of their properties evolves, so does their potential to contribute to innovative solutions across these disciplines.
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